molecular formula C20H15F2N5O2 B2868819 N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 942008-53-9

N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2868819
CAS No.: 942008-53-9
M. Wt: 395.37
InChI Key: WZEYKIZVEISMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic small molecule featuring the pyrazolo[3,4-d]pyridazine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is characterized by a acetamide linkage at the 6-position of the core structure, connecting it to a 2,4-difluorophenyl group. The core pyrazolo[3,4-d]pyridazinone system is a privileged structure in the design of biologically active molecules and is known to serve as a bioisostere for purine bases, allowing it to potentially interact with a variety of enzymatic targets . While the specific biological profile of this exact compound requires further investigation, analogues and derivatives based on the pyrazolo[3,4-d]pyridazine scaffold have demonstrated considerable potential in oncological research. Similar compounds have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2/cyclin A2, which play a critical role in cell cycle progression . Inhibition of these kinases can lead to cell cycle arrest and apoptosis in proliferating cancer cells. Furthermore, other pyridazinone derivatives have been explored for their ability to modulate the expression and/or activity of the MYC oncogene, a challenging but highly sought-after target in oncology due to its prevalence in a wide range of cancers . This compound is provided for research purposes to support the exploration of these and other biological mechanisms. Researchers may find it valuable in screening assays, structure-activity relationship (SAR) studies, and as a building block for the development of novel therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-12-15-10-23-27(14-5-3-2-4-6-14)19(15)20(29)26(25-12)11-18(28)24-17-8-7-13(21)9-16(17)22/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYKIZVEISMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the difluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the pyrazolo[3,4-d]pyridazinone intermediate.

    Acetamide formation: The final step involves the acylation of the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a potential inhibitor or modulator of specific biological pathways, given its unique structure.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Name Core Structure Key Substituents on Core
Target Compound Pyrazolo[3,4-d]pyridazin 4-methyl, 7-oxo, 1-phenyl
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide () Pyridazin 3-(4-fluorophenyl), 6-oxo
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide () Pyrazolo[3,4-b]pyridin 4-methyl, 6-oxo, 3-(4-chlorophenyl)
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-... () Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine derivatives

Key Observations :

  • The target’s pyrazolo[3,4-d]pyridazin core differs from pyridazin () and pyrazolo[3,4-b]pyridin () in ring fusion and electronic properties.
  • The pyrrolo[1,2-b]pyridazine core in introduces a bicyclic system with additional functional groups (e.g., morpholine), likely altering solubility and target selectivity .

Substituent Analysis

Table 2: Substituent Impact on Physicochemical Properties

Compound Name Amide N-Substituent Additional Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound 2,4-difluorophenyl 4-methyl, 1-phenyl N/A ~1680 (estimated)
2-(3-(4-Chlorophenyl)-...-N-(4-fluorophenyl)acetamide () 4-fluorophenyl 3-(4-chlorophenyl) 214–216 1684
2-(3-(4-Chlorophenyl)-...-N-(4-nitrophenyl)acetamide () 4-nitrophenyl 3-(4-chlorophenyl) 231–233 1668

Key Observations :

  • The 2,4-difluorophenyl group in the target compound may enhance metabolic stability compared to mono-fluoro () or nitro () substituents, as fluorine atoms reduce oxidative metabolism .
  • Melting Points : Nitro groups () increase polarity and melting points (231–233°C) compared to fluoro-substituted analogs (214–216°C). The target’s difluorophenyl group may result in intermediate values .
  • IR Spectroscopy : The C=O stretch in the target (~1680 cm⁻¹) aligns with analogs (1668–1684 cm⁻¹), confirming consistent acetamide functionality .

Biological Activity

N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure comprising a difluorophenyl group and a pyrazolo[3,4-d]pyridazine moiety. Its molecular formula is C19H17F2N5OC_{19}H_{17}F_{2}N_{5}O, which contributes to its unique interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in colorectal cancer (HCT-15) and breast cancer (MDA-MB-468) models with IC50 values ranging from 80 to 200 nM, indicating potent activity against these malignancies .

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been reported to target mitogen-activated protein kinase (MAPK) pathways, disrupting cellular signaling that promotes cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity. Studies have indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in disease processes. For example, it has been noted for its inhibitory action on dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticancer Efficacy : A study published in 2020 reported that derivatives of the pyrazolo[3,4-d]pyridazine scaffold exhibited significant cytotoxicity against various cancer cell lines, with this compound being among the most potent .
  • Mechanistic Insights : Another investigation focused on the compound's ability to modulate apoptotic pathways in cancer cells, leading to increased apoptosis in treated cells compared to controls. This suggests a dual mechanism involving both cell cycle arrest and apoptosis induction .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AnticancerHCT-15 (Colorectal Cancer)80
AnticancerMDA-MB-468 (Breast Cancer)200
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
Enzyme InhibitionDihydrofolate Reductase-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.